Palitantin

概要

生化学分析

Biochemical Properties

The biosynthesis of Palitantin involves the incorporation of sodium [1,2-13 C 2]-, [2-2 H 3]-, [2-13 C,2-2 H 3]-, and [1-13 C,1-18 O 2]-acetate as simple precursors . The nature of these interactions suggests that this compound may interact with a variety of enzymes and proteins within the cell.

Molecular Mechanism

Its biosynthesis from specific acetate precursors suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time in laboratory settings have not been extensively studied. Its biosynthesis suggests that it may have long-term effects on cellular function in in vitro or in vivo studies .

Metabolic Pathways

This compound is involved in specific metabolic pathways related to its biosynthesis from acetate precursors . It may interact with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels.

準備方法

化学反応の分析

パリタンチンは、酸化や還元など、様々な化学反応を受けます。 これらの反応で使用される一般的な試薬には、酢酸ナトリウムと標識された酢酸が含まれます . これらの反応から生成される主な生成物は、O-メチルフルビン酸やO-メチル無水フルビン酸などのパリタンチンの誘導体です .

科学研究への応用

パリタンチンは、いくつかの科学研究に利用されています。

科学的研究の応用

Palitantin has several scientific research applications:

類似化合物との比較

生物活性

Palitantin, a compound derived from various fungi, has garnered attention for its potential biological activities, particularly in antimicrobial and enzyme inhibition. This article synthesizes current research findings on the biological activity of this compound, highlighting its sources, mechanisms of action, and implications for medical applications.

Overview of this compound

This compound belongs to a structurally diverse class of polyketide and cyclitol compounds. These compounds are primarily produced by fungi and exhibit a range of biological activities. The interest in this compound is driven by its potential as an enzyme inhibitor and its antimicrobial properties against various pathogens.

Sources of this compound

This compound is predominantly isolated from fungal species, particularly those belonging to the genera Penicillium and Aspergillus . For instance, a study identified this compound in the fermentation broth of Penicillium sp. HL4-159-41B , which demonstrated significant inhibitory activity against Mycobacterium tuberculosis H37Ra . Additionally, this compound derivatives have been extracted from the Antarctic fungus Geomyces sp. , further expanding the known sources of this compound .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties against a variety of pathogenic bacteria and fungi. The following table summarizes some key findings regarding its antimicrobial efficacy:

Research indicates that this compound's mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes required for microbial growth.

Enzyme Inhibition

This compound has been identified as a potential candidate for enzyme inhibition, particularly in pathways relevant to microbial metabolism. Its structural diversity allows it to interact with various enzymatic targets, making it a subject of interest for drug development aimed at combating resistant strains of bacteria .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound through case studies:

- Study on Antimicrobial Efficacy : A study by Li et al. (2015) demonstrated that this compound derived from Penicillium sp. HL4-159-41B effectively inhibited the growth of Mycobacterium tuberculosis H37Ra, showcasing its potential as an antitubercular agent .

- Fungal Diversity Analysis : Research conducted by Zhang et al. (2018) highlighted the production of this compound and related compounds by various fungi in intertidal zones, emphasizing their ecological role and potential pharmaceutical applications .

- Comparative Study on Antibacterial Activity : A comparative analysis revealed that this compound derivatives exhibited varying degrees of antibacterial activity against Staphylococcus aureus, with some derivatives showing enhanced efficacy compared to the parent compound .

特性

IUPAC Name |

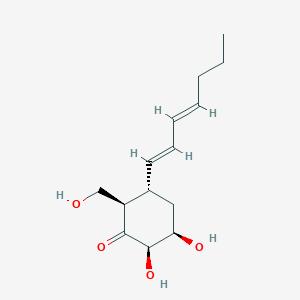

(2R,3R,5S,6R)-5-[(1E,3E)-hepta-1,3-dienyl]-2,3-dihydroxy-6-(hydroxymethyl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O4/c1-2-3-4-5-6-7-10-8-12(16)14(18)13(17)11(10)9-15/h4-7,10-12,14-16,18H,2-3,8-9H2,1H3/b5-4+,7-6+/t10-,11+,12-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPOXQBRZHHNMER-XZQMCIKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CC=CC1CC(C(C(=O)C1CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C/C=C/[C@@H]1C[C@H]([C@H](C(=O)[C@H]1CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60161262, DTXSID601017488 | |

| Record name | Palitantin, (+)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60161262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Palitantin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15265-28-8, 140224-89-1 | |

| Record name | Palitantin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015265288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palitantin, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140224891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palitantin, (+)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60161262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Palitantin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PALITANTIN, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05D54KLN3M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PALITANTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25M588OEZF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。